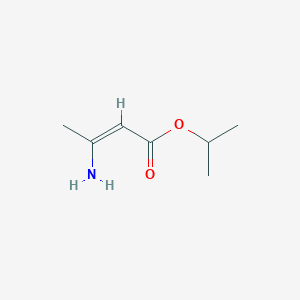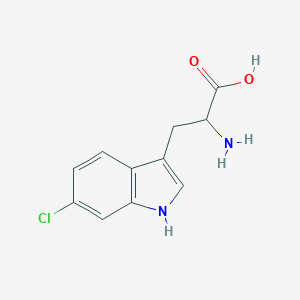
2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related indole derivatives often involves complex reactions that can include condensation, cyclopropanation, and rearrangement processes. For instance, the synthesis of conformationally constrained tryptophan analogs reported involves key steps like cyclopropanation of an olefinic azlactone derivative followed by deprotection sequences (Donati et al., 1996). Another example is the amine-induced rearrangement of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones to produce a variety of indole derivatives, showcasing the versatility of reactions involving indole compounds (Sanchez & Parcell, 1990).
Molecular Structure Analysis
The molecular structure of related compounds, such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, has been elucidated through crystallographic studies. These studies reveal that the indole ring is essentially planar and that the crystal structure is stabilized by hydrogen bonds. The geometry of the molecule is comparable to related compounds, highlighting the importance of molecular structure in understanding the properties and reactivity of these substances (Jian Li, Zunjun Liang, & X. Tai, 2009).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions that can lead to a wide range of products. The synthesis methods and reactions highlight the reactivity of the indole ring and its derivatives. For example, the rearrangement of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones with primary amines to produce amides demonstrates the chemical versatility of these compounds (Sanchez & Parcell, 1990).
Physical Properties Analysis
The physical properties of indole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The crystallographic analysis provides detailed information on the molecular geometry and interactions that influence these physical properties. For example, the study on the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid provides insights into the stabilization mechanisms of these molecules through hydrogen bonding (Jian Li, Zunjun Liang, & X. Tai, 2009).
Aplicaciones Científicas De Investigación
Pharmaceutical and Food Additive Potential : The crystal structure of a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, suggests its potential as a pharmaceutical and food additive (Li, Liang, & Tai, 2009).
Enzymatic Synthesis for Drug Candidates : Enzymatic preparation of similar amino acids yields high-purity products, which could be beneficial in synthesizing antidiabetic drug candidates (Chen et al., 2011).
Synthesis of Chromogenic Compounds : It can be used in Ullmann procedures to synthesize 2-substituted 3-acetoxy-1-acetyl-1H-indoles, valuable for creating chromogenic compounds useful in microorganism identification (Dominguez, Gang, & Kirsch, 2009).
Molecular Structure Analysis : Studies show the compound forms a three-dimensional network of intermolecular hydrogen bonds, indicating its structural stability and potential for further chemical applications (Di, 2010).
Antimicrobial Activities : 2-arylhydrazononitriles derived from it can synthesize heterocyclic substances with promising antimicrobial activities against various microorganisms (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).
Synthesis of Constrained Tryptophan Analogs : Its derivatives have been synthesized to create constrained tryptophan analogs, which are important in medicinal chemistry (Donati et al., 1996).
Inhibition of cPLA2 : Derivatives of this compound have shown potential as inhibitors of cPLA2, an enzyme linked to inflammation, demonstrating efficacy in animal models (Tomoo et al., 2014).
Corrosion Inhibition : Schiff bases and polymers synthesized from this amino acid have shown remarkable antimicrobial activity and are effective in corrosion inhibition (Vikneshvaran & Velmathi, 2019).
Heavy Metal Ion Removal : Novel polymeric composites synthesized by doping polyaniline chloride with Schiff bases of this amino acid effectively remove heavy metal ions from wastewater, demonstrating its environmental application potential (Balakrishnan & Radhakrishnan, 2020).
Propiedades
IUPAC Name |
2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICLVQOYKYBXFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939030 | |
| Record name | 6-Chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (±)-6-Chlorotryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-amino-3-(6-chloro-1H-indol-3-yl)propanoic acid | |
CAS RN |
17808-21-8, 17808-35-4 | |
| Record name | 6-Chlorotryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17808-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-DL-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017808218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chlorotryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017808354 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70939030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-CHLORO-DL-TRYPTOPHAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC49834B5D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (±)-6-Chlorotryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
278 °C | |
| Record name | (±)-6-Chlorotryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



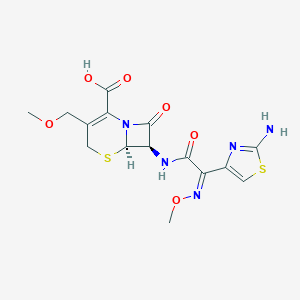
![1,3-Bis[bis[2-hydroxy-3-(methacryloyloxy)propyl]aminomethyl]cyclohexane](/img/structure/B17581.png)
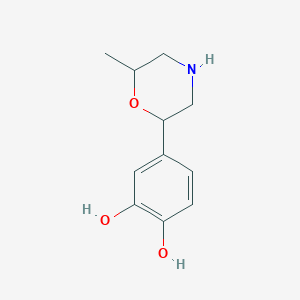
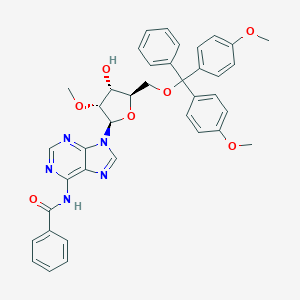

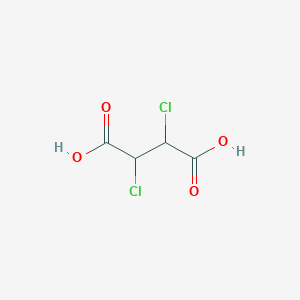
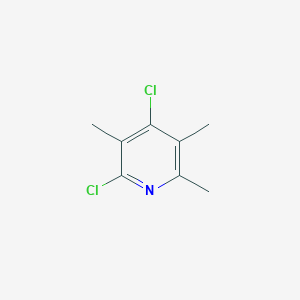
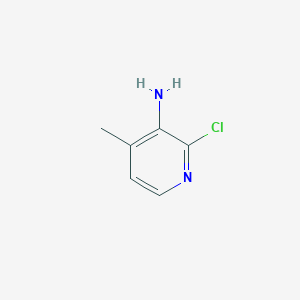
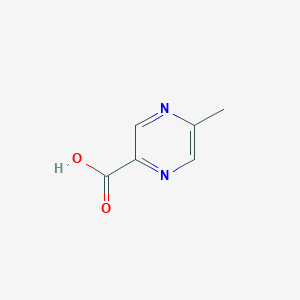
![1-Methoxycalix[6]arene](/img/structure/B17606.png)
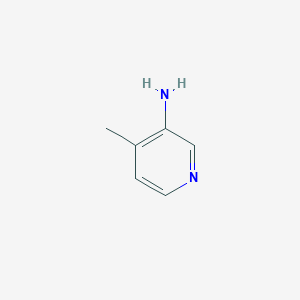
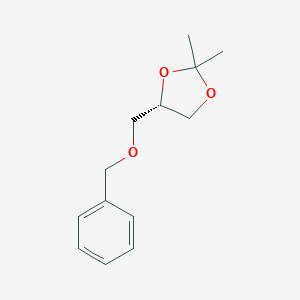
![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)
